Cas no 2112006-92-3 (methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate)

Methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate is a fluorinated phenylglycine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its key structural features include a difluoromethoxy-substituted aromatic ring and an ester-protected amino acid moiety, offering versatility as a chiral building block. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the methoxy group contributes to electronic modulation. The ester functionality allows for further synthetic modifications, making it a valuable intermediate in medicinal chemistry. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and reactivity. Proper handling under inert conditions is recommended to preserve its stability.
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate structure
2112006-92-3 structure
商品名:methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
CAS番号:2112006-92-3
MF:C10H11F2NO3
メガワット:231.196049928665
CID:5992847
PubChem ID:165973611

methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
    • EN300-1764436
    • 2112006-92-3
    • インチ: 1S/C10H11F2NO3/c1-15-7-4-5(11)3-6(12)8(7)9(13)10(14)16-2/h3-4,9H,13H2,1-2H3
    • InChIKey: SKKQHYNJPGBTLN-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC(=C1C(C(=O)OC)N)OC)F

計算された属性

  • せいみつぶんしりょう: 231.07069954g/mol
  • どういたいしつりょう: 231.07069954g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 61.6Ų

methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1764436-2.5g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
2.5g
$1735.0 2023-09-20
Enamine
EN300-1764436-10.0g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
10g
$3807.0 2023-05-23
Enamine
EN300-1764436-1.0g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
1g
$884.0 2023-05-23
Enamine
EN300-1764436-1g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
1g
$884.0 2023-09-20
Enamine
EN300-1764436-0.1g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
0.1g
$779.0 2023-09-20
Enamine
EN300-1764436-0.05g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
0.05g
$744.0 2023-09-20
Enamine
EN300-1764436-0.25g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
0.25g
$814.0 2023-09-20
Enamine
EN300-1764436-5.0g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
5g
$2566.0 2023-05-23
Enamine
EN300-1764436-0.5g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
0.5g
$849.0 2023-09-20
Enamine
EN300-1764436-5g
methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate
2112006-92-3
5g
$2566.0 2023-09-20

methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate 関連文献

Related Articles

methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetateに関する追加情報

Chemical Profile: Methyl 2-Amino-2-(2,4-Difluoro-6-Methoxyphenyl)Acetate (CAS No. 2112006-92-3)

Methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate, with the CAS registry number 2112006-92-3, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which includes a methyl ester group attached to an amino-substituted acetate moiety. The phenyl ring in its structure is further substituted with fluorine and methoxy groups at specific positions, contributing to its distinctive chemical properties.

The synthesis of methyl 2-amino-2-(2,4-difluoro-6-methoxyphenyl)acetate involves a series of intricate organic reactions, including nucleophilic substitutions and acid-catalyzed esterifications. Recent advancements in catalytic methodologies have enabled the optimization of its production process, enhancing both yield and purity. This compound is particularly valued for its role as an intermediate in the synthesis of bioactive molecules, such as potential drug candidates targeting various therapeutic areas.

Recent studies have highlighted the importance of methyl 2-amino derivatives in modulating biological systems. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits promising activity against certain enzymes implicated in neurodegenerative diseases. Its ability to interact with specific protein targets makes it a valuable tool in drug discovery pipelines.

The structural features of methyl 2-amino-2-(substituted phenyl)acetate derivatives have also been explored for their applications in materials science. For example, researchers at the University of California have investigated their potential as precursors for advanced polymers with tailored electronic properties. The presence of electron-withdrawing groups like fluorine and methoxy enhances the compound's reactivity, making it suitable for polymerization under mild conditions.

In terms of environmental impact, studies have shown that methyl esters like this compound are biodegradable under specific conditions. However, their persistence in aquatic environments remains a topic of concern. Regulatory bodies are increasingly focusing on the development of eco-friendly alternatives to minimize ecological risks associated with such compounds.

The demand for methyl 2-amino-substituted acetates has been rising due to their versatility across multiple industries. Pharmaceutical companies are particularly interested in their potential as intermediates for complex drug molecules. Additionally, the compound's role in agrochemicals and specialty chemicals is being explored to expand its utility beyond traditional applications.

Looking ahead, ongoing research aims to further elucidate the mechanistic insights into the reactivity and selectivity of methyl 2-amino derivatives. Advances in computational chemistry are expected to play a pivotal role in predicting their behavior under various reaction conditions. Such efforts will undoubtedly contribute to the development of more efficient synthetic routes and novel applications for this intriguing compound.

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